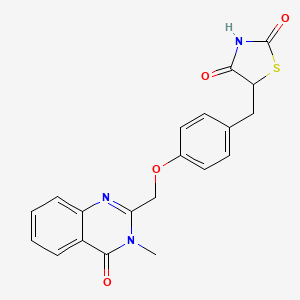

Balaglitazone

Cat. No. B1667715

Key on ui cas rn:

199113-98-9

M. Wt: 395.4 g/mol

InChI Key: IETKPTYAGKZLKY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06469167B1

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (˜200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (68 g, Y=53%, P=98%).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Examples 16-22

Quantity

100 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:6][O:7][C:8]1[CH:21]=[CH:20][C:11]([CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:10][CH:9]=1)(OCC)=O.[CH3:22][NH:23][C:24](=[O:32])[C:25]1[C:26](=[CH:28][CH:29]=[CH:30][CH:31]=1)[NH2:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:22][N:23]1[C:24](=[O:32])[C:25]2[C:26](=[CH:28][CH:29]=[CH:30][CH:31]=2)[N:27]=[C:1]1[CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:20][CH:21]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1

|

Step Two

[Compound]

|

Name

|

Examples 16-22

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

58.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC(C=1C(N)=CC=CC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Five

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

175 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was taken in a round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer, oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction by TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mass was cooled to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to attain room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol (150 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 100-120° C. for 1 h

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(=NC2=CC=CC=C2C1=O)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |